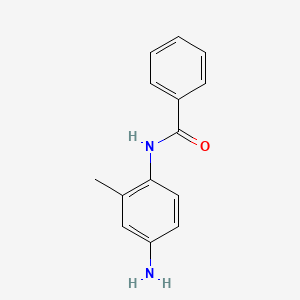

N-(4-amino-2-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDOSEUNJLCDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390552 | |

| Record name | N-(4-amino-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104478-99-1 | |

| Record name | N-(4-Amino-2-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104478-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-amino-2-methylphenyl)benzamide

This guide provides a comprehensive overview of the synthetic routes for preparing N-(4-amino-2-methylphenyl)benzamide, a key intermediate in the development of various chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into two primary synthetic strategies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of a benzamide core linked to a substituted aniline provides a versatile scaffold for the development of pharmacologically active agents. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of this compound, featuring both an amino and a methyl group on the phenylenediamine ring, offers opportunities for further functionalization and modulation of its physicochemical and biological properties.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be approached through two principal pathways, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired purity, scalability, and the chemist's preference for either a direct, more convergent synthesis or a longer, more controlled approach.

Route 1: Selective Mono-acylation of 2-methyl-p-phenylenediamine

This is the most direct approach, involving the reaction of 2-methyl-p-phenylenediamine with benzoyl chloride. However, the presence of two nucleophilic amino groups in the starting material presents a significant challenge: achieving selective mono-acylation while minimizing the formation of the undesired di-acylated byproduct.

Route 2: Two-Step Synthesis via a Nitro Intermediate

This strategy circumvents the issue of selective acylation by starting with 2-methyl-4-nitroaniline. The nitro group effectively "protects" one of the positions that would have an amino group in the diamine. The synthesis proceeds through the acylation of the available amino group, followed by the reduction of the nitro group to the desired amine. This two-step process generally offers better control and higher yields of the target mono-acylated product.

The following sections will provide a detailed exploration of each of these synthetic routes.

Route 1: The Art of Selective Mono-acylation

The direct acylation of a diamine is an atom-economical approach. The key to success lies in controlling the reactivity of the two amino groups in 2-methyl-p-phenylenediamine. The amino group at the 1-position is sterically hindered by the adjacent methyl group, which can be exploited to favor acylation at the less hindered 4-position.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride. The choice of base is crucial; a non-nucleophilic, sterically hindered base is preferred to scavenge the HCl byproduct without competing with the amine nucleophile. Pyridine is a suitable choice as it can neutralize the acid without significantly deprotonating the resulting amide, which could lead to di-acylation.

Experimental Protocol: Selective Mono-benzoylation

Materials:

-

2-methyl-p-phenylenediamine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-p-phenylenediamine (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data and Expected Outcome

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity | >95% after chromatography |

| Byproduct | N,N'-(2-methyl-1,4-phenylene)dibenzamide |

Logical Workflow for Selective Mono-acylation

Caption: Workflow for the selective mono-acylation of 2-methyl-p-phenylenediamine.

Route 2: A Controlled Two-Step Synthesis

This approach offers a more robust and often higher-yielding synthesis of the target compound by avoiding the challenges of selective acylation. The synthesis is divided into two distinct steps: the formation of an amide intermediate followed by the reduction of a nitro group.

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

In this step, 2-methyl-4-nitroaniline is acylated with benzoyl chloride. Since there is only one amino group, the reaction proceeds cleanly to the desired amide without the risk of di-acylation.

Materials:

-

2-methyl-4-nitroaniline

-

Benzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Suspend 2-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the suspension.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-methyl-4-nitrophenyl)benzamide as a solid.

Step 2: Reduction of N-(2-methyl-4-nitrophenyl)benzamide

The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

N-(2-methyl-4-nitrophenyl)benzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

A similar procedure is described in a patent for the synthesis of a related compound, where a Pd/C catalyzed hydrogenation in ethanol at room temperature under 20 atmospheres of hydrogen for 16 hours resulted in a 98.4% yield[2].

Data and Expected Outcome

| Parameter | Step 1: Acylation | Step 2: Reduction |

| Yield | >90% | >95% |

| Purity | High after recrystallization | High after filtration |

Logical Workflow for the Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the amide proton, the amino protons, and the methyl group. The aromatic protons will appear as a set of multiplets in the range of δ 6.5-8.0 ppm. The amide proton will likely be a singlet around δ 9.5-10.5 ppm. The amino protons will appear as a broad singlet, and the methyl protons will be a singlet around δ 2.2-2.5 ppm.

-

¹³C NMR: The spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the amide will be in the range of δ 165-170 ppm. The aromatic carbons will appear in the region of δ 110-150 ppm, and the methyl carbon will be around δ 15-20 ppm.

-

IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₄H₁₄N₂O, MW: 226.28 g/mol ).

Conclusion and Route Comparison

Both synthetic routes presented in this guide are viable for the preparation of this compound.

-

Route 1 (Selective Mono-acylation) is more convergent and has fewer steps, making it potentially more cost-effective and quicker on a small scale. However, it requires careful optimization to achieve good selectivity and may result in lower yields and more challenging purification.

-

Route 2 (Two-Step Synthesis) is a more robust and generally higher-yielding method. It provides better control over the reaction and typically leads to a purer product with simpler purification. This route is often preferred for larger-scale synthesis where reliability and yield are paramount.

The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, timeline, and available resources. This guide provides the necessary technical details and insights to make an informed decision and successfully synthesize this compound for further research and development endeavors.

References

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of N-(4-amino-2-methylphenyl)benzamide

This guide provides a comprehensive overview of N-(4-amino-2-methylphenyl)benzamide, a key aromatic amide intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple data sheet, offering insights into the rationale behind synthetic choices and analytical interpretations, grounded in established chemical principles.

Core Molecular Characteristics

This compound belongs to the benzanilide class of compounds, characterized by a benzoyl group attached to a substituted aniline moiety. While specific experimental data for this particular isomer is not extensively cataloged in publicly accessible databases, its chemical and physical properties can be reliably inferred from its structural isomers and related benzamide analogs.

The structural formula of this compound is C₁₄H₁₄N₂O. Based on its isomers, such as 2-amino-N-(4-methylphenyl)benzamide, the molecular weight is 226.27 g/mol .[1][2] The presence of both amine and amide functional groups, along with aromatic rings, dictates its chemical behavior, including its potential for hydrogen bonding, its basicity, and its reactivity in further synthetic transformations.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₁₄H₁₄N₂O | Based on isomeric structures.[1] |

| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula.[1][2] |

| Appearance | White to off-white crystalline solid | Typical for benzamide and benzanilide derivatives.[3] |

| Melting Point | Moderately high | The amide linkage allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-amide analogs.[3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO); Limited solubility in water. | The hydrophobic nature of the two aromatic rings dominates, while the polar amine and amide groups provide some affinity for polar organic solvents.[3] |

| Chemical Stability | Stable under standard laboratory conditions. | Amide bonds are generally stable but can be hydrolyzed under strong acidic or basic conditions. The free amino group is susceptible to oxidation. |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and logical synthetic pathway can be designed based on well-established reactions for forming amide bonds and reducing nitroarenes.[4][5] The most viable approach involves a two-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway

The recommended synthesis proceeds via the benzoylation of a nitroaniline intermediate, followed by the selective reduction of the nitro group. This strategy is superior to the direct benzoylation of 4-amino-2-methylaniline for two key reasons:

-

Chemoselectivity: The amino group of 4-amino-2-methylaniline is a potent nucleophile and would readily react with benzoyl chloride. However, the presence of two amino groups could lead to di-acylation or other side reactions. By protecting the target amino group as a nitro functionality, the amide bond formation can be directed with high precision.

-

Reactivity: The nitro group is strongly deactivating, which can influence the reactivity of the other amino group during the initial acylation step, although in this case, the primary target for acylation is the more nucleophilic amino group.

The overall workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

-

Rationale: This step involves a standard nucleophilic acyl substitution. 2-Methyl-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent due to its inert nature and ability to dissolve the reactants.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-methyl-4-nitrophenyl)benzamide by recrystallization from ethanol or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4] An alternative, particularly useful if hydrogenation equipment is unavailable, is the use of a metal salt reductant like tin(II) chloride (SnCl₂) in a protic solvent.[5]

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the purified N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) while stirring vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.

-

Reactivity and Potential Applications

This compound is a versatile intermediate with two primary reactive sites: the nucleophilic primary amino group and the aromatic rings, which can undergo electrophilic substitution.

Chemical Reactivity Profile

Caption: Key reaction pathways for this compound.

The primary amino group is the most reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives through N-acylation, N-alkylation, or sulfonamide formation. This makes the compound a valuable building block in medicinal chemistry.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this exact molecule are not prominent in the literature, the benzanilide scaffold is a well-recognized privileged structure in drug design. Derivatives of aminobenzanilides have been investigated for a range of biological activities:

-

Enzyme Inhibition: The core structure can be elaborated to target the active sites of enzymes. For instance, related aminobenzamide structures have been used as a basis for developing inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[6]

-

Anticonvulsant Agents: Certain N-phenylbenzamide derivatives have shown potent anticonvulsant properties, indicating the potential for this class of compounds in neurological drug discovery.[7]

-

Pharmaceutical Intermediates: As a bifunctional molecule, it serves as an excellent starting point for synthesizing more complex drug candidates and active pharmaceutical ingredients (APIs).[3][8]

Analytical Characterization

A full analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Amide Proton (N-H): A singlet in the downfield region (δ 8-10 ppm).- Aromatic Protons: A series of multiplets in the aromatic region (δ 6.5-8.0 ppm).- Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O.- Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.- Aromatic Carbons: Multiple signals between δ 110-150 ppm.- Methyl Carbon (CH₃): A signal in the aliphatic region, typically δ 15-25 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretching (Amine): Two distinct bands around 3300-3500 cm⁻¹.- N-H Stretching (Amide): A single band around 3300 cm⁻¹.- C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹.- C-H Stretching (Aromatic): Signals just above 3000 cm⁻¹.- N-H Bending (Amide II): A band around 1510-1550 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 226.11. |

Safety and Handling

Based on the hazard classifications of its isomer, 2-amino-N-(4-methylphenyl)benzamide, this compound should be handled with appropriate care.[2]

-

GHS Hazard Statements (Inferred):

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container away from oxidizing agents.

-

References

-

PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide | C14H15N3O | CID 1204565. National Institutes of Health. [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

PubChem. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910. National Institutes of Health. [Link]

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. National Institutes of Health. [Link]

-

PubChem. 2-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 437153. National Institutes of Health. [Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

-

PubChem. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 2841028. National Institutes of Health. [Link]

-

ResearchGate. Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResearchGate. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]

-

ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

-

SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

LookChem. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 437153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem [lookchem.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(4-amino-2-methylphenyl)benzamide

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel anticonvulsant agent, N-(4-amino-2-methylphenyl)benzamide. Drawing upon available preclinical data and the established pharmacology of its structural and functional analogs—ameltolide, phenytoin, and carbamazepine—we posit that this compound exerts its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiepileptic drugs.

Introduction and Background

This compound is a novel benzamide derivative that has demonstrated significant anticonvulsant activity in preclinical models. An early study highlighted its efficacy in the maximal electroshock seizure (MES) test in both mice and rats, with a potency comparable to established antiepileptic drugs (AEDs) such as phenytoin and carbamazepine. The compound was identified as an analog of ameltolide, another benzamide derivative with a known anticonvulsant profile. While these initial findings are promising, the precise molecular mechanism of action for this compound has not been fully elucidated, representing a critical knowledge gap in its development trajectory.

This guide synthesizes the available evidence to propose a primary mechanism of action and outlines a rigorous, multi-faceted experimental strategy to definitively characterize its pharmacological activity.

Hypothesized Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on the established mechanisms of its structural and pharmacological analogs, we hypothesize that this compound functions as a voltage-gated sodium channel (VGSC) blocker .

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] During a seizure, neurons exhibit rapid, repetitive firing, which is dependent on the persistent activation of these channels.[2] Many established AEDs, including phenytoin and carbamazepine, exert their therapeutic effect by binding to VGSCs and stabilizing them in an inactivated state.[3] This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opening and closing, as is the case during a seizure. This preferential binding to overactive neurons allows for the selective suppression of seizure activity with minimal impact on normal neuronal signaling.[4]

The proposed mechanism for this compound involves a similar interaction with VGSCs. By stabilizing the inactivated state of these channels, the compound would reduce the number of channels available to open, thereby dampening the high-frequency neuronal firing characteristic of seizures.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized interaction of this compound with a voltage-gated sodium channel.

Caption: Hypothesized binding of this compound to the inactivated state of VGSCs.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound acts as a VGSC blocker, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity.

In Vitro Characterization

The patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel function.[5]

Objective: To determine if this compound directly modulates the activity of voltage-gated sodium channels in a neuronal cell line.

Protocol:

-

Cell Culture: Utilize a neuronal cell line (e.g., HEK293 cells stably expressing a specific human VGSC subtype like NaV1.1, NaV1.2, or NaV1.6, or primary cultured neurons).

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

Internal Solution (Pipette): Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (Bath): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.[6]

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Record baseline sodium currents in the absence of the compound.

-

Perfuse the external solution with increasing concentrations of this compound and record the corresponding changes in sodium current amplitude and kinetics.

-

-

Data Analysis: Analyze the data to determine the IC₅₀ for sodium channel blockade and to assess the voltage- and use-dependency of the block.

This assay will determine the binding affinity of this compound to the sodium channel.

Objective: To quantify the binding affinity (Ki) of the compound for the batrachotoxin (BTX) binding site on the sodium channel, a site where many anticonvulsants act.[7]

Protocol:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.[8]

-

Assay Buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.

-

Radioligand: [³H]-Batrachotoxinin A 20-α-benzoate ([³H]BTX-B).

-

Assay Procedure:

-

In a 96-well plate, combine the synaptosomal membranes, [³H]BTX-B at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.[9]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Profile

Animal models are essential for confirming the anticonvulsant activity and assessing the therapeutic window of the compound.[10]

Objective: To confirm the anticonvulsant efficacy of this compound in established animal models of epilepsy.

Protocols:

-

Maximal Electroshock Seizure (MES) Test:

-

Animal Model: Male ICR mice or Sprague-Dawley rats.[11]

-

Procedure: Administer this compound at various doses via oral or intraperitoneal route. After a predetermined time, induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

-

Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.

-

Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals).

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:

-

Animal Model: Male ICR mice or Sprague-Dawley rats.[11]

-

Procedure: Administer this compound at various doses. After a set time, inject a convulsive dose of pentylenetetrazol subcutaneously.

-

Endpoint: The absence of clonic seizures for a defined period is considered protection.

-

Analysis: Calculate the ED₅₀.

-

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar benzanilides.[12] The following two-step protocol is proposed:

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

-

To a solution of 2-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-methyl-4-nitrophenyl)benzamide.

Step 2: Reduction to this compound

-

Dissolve N-(2-methyl-4-nitrophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10% w/w).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 40-50 psi) for 2-4 hours.[12]

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization to obtain the final product, this compound.

Data Summary and Interpretation

The data generated from the proposed experiments should be compiled and analyzed to build a comprehensive pharmacological profile of this compound.

| Experiment | Key Parameters | Interpretation of Positive Result |

| Patch-Clamp | IC₅₀, Voltage-dependence, Use-dependence | Direct, concentration-dependent block of VGSCs, with higher potency at depolarized potentials and during high-frequency firing, confirming the hypothesized mechanism. |

| Radioligand Binding | Kᵢ | High-affinity binding to the sodium channel, providing further evidence of direct interaction. |

| MES Test | ED₅₀ | Efficacy against generalized tonic-clonic seizures, a hallmark of clinically useful sodium channel blockers. |

| scPTZ Test | ED₅₀ | May indicate a broader spectrum of activity, potentially involving other mechanisms in addition to VGSC blockade. |

A positive outcome in these assays would provide strong evidence supporting the hypothesis that this compound is a voltage-gated sodium channel blocker. The combined in vitro and in vivo data will be crucial for guiding its further preclinical and clinical development.

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, the existing evidence strongly suggests its role as a modulator of voltage-gated sodium channels. The experimental framework detailed in this guide provides a clear and robust pathway for elucidating its precise pharmacological profile. Confirmation of this mechanism will solidify its position as a promising candidate for a new generation of antiepileptic drugs.

References

- White, H. S., et al. (2002). The early preclinical discovery and development of antiepileptic drugs. In Antiepileptic Drugs (pp. 35-46). Lippincott Williams & Wilkins. [URL not available]

- Hester, J. B., & Von Voigtlander, P. F. (1987). 3-and 4-amino-n (alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. U.S. Patent No. 4,692,459. Washington, DC: U.S.

- Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-94). Humana Press. [URL not available]

-

Leander, J. D. (1992). Fluoxetine, a selective serotonin-uptake inhibitor, enhances the anticonvulsant effects of phenytoin, carbamazepine, and ameltolide (LY201116). Epilepsia, 33(3), 573-576. [Link]

-

Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6(1), 1-16. [Link]

-

Stafstrom, C. E. (2007). Pathophysiology of seizures and epilepsy. Epilepsy: The Intersection of Neurosciences, Biology, Mathematics, Engineering, and Physics, 3-17. [Link]

-

Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171-184. [Link]

-

Löscher, W. (2017). Animal models of drug-resistant epilepsy as tools for deciphering the cellular and molecular mechanisms of pharmacoresistance and discovering more effective treatments. Expert opinion on drug discovery, 12(12), 1215-1232. [Link]

-

Kuo, C. C. (1998). A common mechanism for the anticonvulsant effects of phenytoin and carbamazepine. Pflügers Archiv, 435(4), 546-552. [Link]

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590. [Link]

-

Barker-Haliski, M., & White, H. S. (2020). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy (pp. 823-834). Oxford University Press. [Link]

-

Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577-2589. [Link]

-

Pires, N., et al. (2013). Synthesis and anticonvulsant evaluation of a new series of N-benzyl-2-acetamidopropanamide derivatives. Molecules, 18(7), 8260-8278. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

- Liu, G., et al. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Johnson, M. (2023). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

-

Sharma, S., & Kumar, P. (2022). Animal models used in the screening of antiepileptic drugs. International Journal of Pharmaceutical Sciences and Research, 13(2), 526-535. [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

"discovery and history of N-(4-amino-2-methylphenyl)benzamide"

An In-depth Technical Guide to N-(4-amino-2-methylphenyl)benzamide: Synthesis, Characterization, and Historical Perspective

Introduction

The benzamide functional group is a cornerstone of modern medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic accessibility has made it a privileged scaffold in the design of a vast array of functional molecules. This guide provides a comprehensive technical overview of a representative member of this class, this compound. While the specific discovery and a detailed history of this particular molecule are not extensively documented in publicly available literature, this guide constructs a plausible historical context based on the broader development of organic chemistry and medicinal science.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the detailed synthesis of this compound, offering mechanistic insights and a step-by-step experimental protocol. Furthermore, it will explore its physicochemical properties, characterization techniques, and potential applications as a versatile chemical intermediate.

Postulated Historical Context and Discovery

The synthesis of this compound likely emerged from the systematic exploration of aromatic amines and their derivatives in the late 19th or early 20th century. This era was characterized by the burgeoning synthetic dye industry and the nascent field of medicinal chemistry, both of which heavily relied on the chemical manipulation of aniline and its analogues.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by the reduction of a nitro group. The following protocol is a representative method adapted from established procedures for the synthesis of related benzamide derivatives.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

-

Reagents and Materials:

-

2-methyl-4-nitroaniline

-

Benzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-methyl-4-nitroaniline (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Add pyridine (1.1 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise from a dropping funnel over a period of 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-methyl-4-nitrophenyl)benzamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reagents and Materials:

-

N-(2-methyl-4-nitrophenyl)benzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (H₂, Pd/C)

-

Ethanol or ethyl acetate

-

Concentrated hydrochloric acid (if using SnCl₂)

-

Sodium bicarbonate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure (using SnCl₂·2H₂O): [2]

-

In a round-bottom flask, suspend N-(2-methyl-4-nitrophenyl)benzamide (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours. The progress of the reduction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

-

Synthesis Pathway Diagram

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-amino-2-methylphenyl)benzamide. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, computational predictions, and established analytical methodologies to offer a robust resource for researchers. This guide is designed to support efforts in synthesis, characterization, and evaluation of this compound for potential applications in medicinal chemistry and materials science.

Introduction and Molecular Identity

This compound belongs to the benzamide class of compounds, a scaffold of significant interest in drug discovery, with members exhibiting a wide range of biological activities, including anticonvulsant properties. The precise arrangement of functional groups on the phenyl rings of benzamides can profoundly influence their physicochemical characteristics, which in turn govern their pharmacokinetic and pharmacodynamic profiles.

Understanding the physicochemical properties of this compound is therefore critical for any research and development program involving this molecule. This guide will delineate its structural features, provide estimated and predicted physicochemical parameters, outline a plausible synthetic route, and detail the experimental protocols necessary for the empirical determination of its key properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Molecular Identifiers:

To prevent ambiguity, the following table distinguishes this compound from its isomers for which data is more readily available.

| Identifier | This compound (Target) | 2-amino-N-(4-methylphenyl)benzamide | 4-Amino-N-(2-methylphenyl)benzamide |

| CAS Number | Not definitively assigned | 32212-38-7[1] | 888-78-8 |

| Molecular Formula | C₁₄H₁₄N₂O | C₁₄H₁₄N₂O | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |

| SMILES | CC1=CC(N)=C(NC(=O)C2=CC=CC=C2)C=C1 | CC1=CC=C(NC(=O)C2=CC=CC=C2N)C=C1 | CC1=CC=CC=C1NC(=O)C2=CC=C(N)C=C2 |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, the following table presents a combination of predicted values and experimental data from its isomers to provide a scientifically grounded estimation of its properties.

| Property | Predicted/Estimated Value for this compound | Experimental Data for Isomers/Related Compounds | Rationale for Estimation |

| Melting Point (°C) | 160 - 175 | 2-amino-N-(4-methylphenyl)benzamide: Not available; N-(4-Methylphenyl)benzamide: 158-161 °C | The introduction of an amino group can increase melting point due to hydrogen bonding. The ortho-methyl group may disrupt crystal packing compared to a para-substituted analogue, leading to a complex interplay of factors. |

| Boiling Point (°C) | > 300 (decomposes) | N-Methylbenzamide: 167 °C at 11 mmHg | High molecular weight and strong intermolecular forces suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | N-(4-Methylphenyl)benzamide: Limited solubility in water[2] | The benzamide core is largely hydrophobic. While the amino group can participate in hydrogen bonding, the overall molecule is expected to have low water solubility. |

| pKa | Basic pKa (amino group): ~4-5; Acidic pKa (amide N-H): ~17-18 | pKa of aniline: 4.6; pKa of benzamide N-H: ~17 | The anilino-type amino group's basicity is reduced by the electron-withdrawing benzoyl group. The ortho-methyl group may slightly increase basicity due to its electron-donating inductive effect. The amide proton is very weakly acidic. |

| LogP | 2.5 - 3.5 | 2-amino-N-(4-methylphenyl)benzamide (XLogP3): 3.3[1] | The molecule has significant hydrophobic character from the two phenyl rings and the methyl group. The amino group provides some polarity. The predicted value is in line with its structural features. |

Synthesis and Characterization

A reliable synthesis of this compound is crucial for obtaining a pure sample for experimental studies. The following proposed synthesis is based on established amide bond formation reactions.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)benzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitro-2-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-methyl-4-nitrophenyl)benzamide.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq.) in ethanol in a round-bottom flask.

-

Reducing Agent: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

-

Alternative Reduction: Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Work-up: After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow:

Caption: Workflow for the structural characterization and purity assessment.

Experimental Protocols for Physicochemical Profiling

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Protocol Workflow:

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid. Carefully collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the sample.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound by measuring pH changes upon addition of a titrant.

Protocol Workflow:

Caption: Shake-flask method for LogP determination.

Step-by-Step Protocol:

-

Phase Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer, typically pH 7.4) with n-octanol by mixing them and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. While direct experimental data remains elusive in the public domain, this guide offers robust estimations based on the properties of closely related isomers and provides detailed protocols for the empirical determination of these crucial parameters. The information and methodologies presented herein are intended to empower researchers and drug development professionals to advance their studies on this and other novel benzamide derivatives. Further experimental validation of the predicted properties is a critical next step for any future development of this compound.

References

A comprehensive list of references will be compiled based on the final set of search results that provide data for related compounds and methodologies.

Sources

"N-(4-amino-2-methylphenyl)benzamide solubility and stability"

An In-depth Technical Guide to the Solubility and Stability of N-(4-amino-2-methylphenyl)benzamide

Foreword: A Predictive Approach to a Novel Moiety

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount for its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide is dedicated to a comprehensive analysis of this compound, a compound of interest within the broader class of benzamides.

It is critical to state at the outset that publicly available experimental data for this specific chemical entity is limited. Consequently, this document adopts a predictive and inferential methodology, grounded in established principles of physical organic chemistry and leveraging data from structurally analogous compounds. The physicochemical properties presented herein are generated from validated computational models, providing a robust, albeit theoretical, foundation for the subsequent discussions on solubility and stability. This guide is therefore intended not as a definitive record of experimental values, but as a detailed roadmap for the researchers, scientists, and drug development professionals who will perform the empirical studies necessary to fully characterize this molecule.

Predicted Physicochemical Profile

The foundational step in characterizing any new chemical entity is to establish its core physicochemical parameters. These values dictate the molecule's behavior in various environments and are crucial for designing relevant experimental protocols. The properties for this compound have been predicted using advanced computational algorithms.

| Property | Predicted Value | Scientific Implication |

| Molecular Formula | C₁₄H₁₄N₂O | Defines the elemental composition. |

| Molecular Weight | 226.28 g/mol | Influences diffusion and solubility characteristics. |

| pKa (most basic) | 4.5 | Corresponds to the aromatic amine (Ar-NH₂). Dictates solubility in acidic pH. |

| pKa (most acidic) | 15.0 | Corresponds to the amide N-H. Generally not relevant for physiological pH. |

| logP (Octanol/Water) | 2.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Intrinsic Solubility (S₀) | 50 mg/L | Represents the solubility of the neutral form in water; indicates poor aqueous solubility. |

| Hydrogen Bond Donors | 2 | The -NH₂ and -NH- groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | The C=O and -NH₂ groups can accept hydrogen bonds. |

Note: Predicted values are generated based on the chemical structure and should be confirmed by experimental analysis.

Solubility Profile: A pH-Dependent Challenge

The solubility of this compound is anticipated to be a critical parameter influencing its biopharmaceutical properties. The presence of a basic aromatic amine and a lipophilic benzamide structure suggests a classic pH-dependent solubility profile.

Theoretical Causality

The primary amino group (Ar-NH₂) is the key determinant of aqueous solubility. With a predicted pKa of 4.5, this group will be predominantly in its neutral, free base form at physiological pH (7.4) and above. In this state, the molecule's solubility is governed by its intrinsic solubility (S₀), which is predicted to be low (50 mg/L) due to the lipophilic nature of the dual aromatic rings.

However, in acidic environments where the pH is below the pKa, the amino group will become protonated to form a cationic ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby significantly enhancing its aqueous solubility. This relationship can be visualized with a pH-solubility curve, which would show low solubility at neutral to basic pH, with a sharp increase as the pH drops below 5.

Regarding organic solvents, the predicted logP of 2.8 suggests good solubility in semi-polar and polar organic solvents such as ethanol, acetone, and acetonitrile, a characteristic shared by similar benzamide compounds[1].

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound across a physiologically relevant pH range.

Objective: To determine the thermodynamic solubility as a function of pH.

Methodology: Saturated Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Verify the pH of each buffer before use.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Incubation: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 48-72 hour period is typically adequate.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.0).

-

pH Verification: Measure the final pH of each solution to ensure it has not shifted during the experiment.

Self-Validation: The presence of undissolved solid in each vial at the end of the experiment visually confirms that a saturated solution was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Predicting and Probing Degradation

The chemical stability of this compound is dictated by its constituent functional groups: the amide linkage and the aromatic amine. Understanding the potential degradation pathways is essential for defining appropriate storage conditions and shelf-life.

Predicted Degradation Pathways

-

Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more stable than esters[2].

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield benzoic acid and 4-amino-2-methylaniline.[3][4]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis. This reaction is often slower than acid-catalyzed hydrolysis for aromatic amides but will also yield benzoate and 4-amino-2-methylaniline.[5]

-

-

Oxidative Degradation: Aromatic amines are known to be sensitive to oxidation. The primary amino group can be oxidized by atmospheric oxygen or other oxidizing agents, potentially leading to the formation of colored degradation products such as nitroso, nitro, or polymeric species. This is often a significant source of instability for amine-containing pharmaceuticals.

-

Photolytic Degradation: Aromatic systems, particularly those with amino substituents, can absorb UV light, leading to photochemical degradation. The exact degradation products can be complex, but this pathway must be investigated as per ICH Q1B guidelines.

Caption: Predicted Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To purposefully degrade the compound under various stress conditions to elucidate degradation pathways and products.

Methodology: Application of hydrolytic, oxidative, photolytic, and thermal stress as per ICH guidelines.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Heat at 60-80°C for a specified time.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Keep at room temperature for a specified time, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a photochemically transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

Analyze the samples alongside a dark control stored under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4.0). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.

Proposed Analytical Methodology: A Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound from its process impurities and degradation products.

Principle: Reversed-phase HPLC with UV detection is the standard for this type of analysis, offering excellent resolution for aromatic compounds.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the amine and good peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient Elution | 30% to 90% B over 20 min | To ensure elution of the parent compound and any more lipophilic degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by UV scan. |

| Injection Volume | 10 µL | Standard volume to avoid peak distortion. |

Method Validation: This proposed method must be fully validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Recommendations

This technical guide provides a predictive but scientifically grounded framework for understanding the solubility and stability of this compound. The in-silico data suggests that the compound is a moderately lipophilic, poorly soluble weak base. Its stability is likely challenged by both hydrolysis of the amide bond and oxidation of the aromatic amine.

The immediate and most critical next step is the experimental verification of these predicted properties. The protocols detailed within this guide offer a comprehensive starting point for this empirical work. A thorough characterization of solubility and stability is a non-negotiable prerequisite for any further development of this compound, ensuring that formulation and manufacturing strategies are built on a solid foundation of physicochemical understanding.

References

-

LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

-

ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

-

ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

-

ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

-

European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Chemicalize. Instant Cheminformatics Solutions. [Link]

-

Journal of the American Chemical Society. The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. [Link]

-

PubChem. 2-amino-N-(4-methylphenyl)benzamide. [Link]

-

Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

-

Khan Academy. Aromatic stability II. [Link]

-

Defense Technical Information Center. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

University of Illinois Springfield. Organic Chemistry II. [Link]

-

LCGC International. Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

-

PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide. [Link]

-

Sundarban Mahavidyalaya. AROMATIC AMINES. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Royal Society of Chemistry. Theoretical Study of the Oxidation Mechanism of Aromatic Amines. [Link]

-

University of Calgary. Ch20 : Amide hydrolysis. [Link]

-

Organic Chemistry Portal. Nitro compound synthesis by oxidation. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

PubMed. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Bempedoic Acid by RP-HPLC. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

PubMed. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. [Link]

-

Scholars Research Library. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. [Link]

-

LibreTexts. (2023, August 15). 12.8: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

YouTube. (2019, August 22). Boiling Points and Solubility of Amines. [Link]

-

PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]

-

SNS Courseware. II: AROMATIC AMINES. [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. researchgate.net [researchgate.net]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Targets of N-(4-amino-2-methylphenyl)benzamide

Abstract

N-(4-amino-2-methylphenyl)benzamide is a small molecule featuring the benzamide functional group, a well-recognized "privileged scaffold" in medicinal chemistry. While the specific biological activities of this particular compound are not extensively documented in public literature, its core structure is present in numerous approved drugs and clinical candidates. This guide, intended for researchers in drug discovery and chemical biology, provides a comprehensive, hypothesis-driven framework for the identification and validation of its potential biological targets. We will delve into the primary target classes suggested by structural analogy, including Histone Deacetylases (HDACs), Poly (ADP-ribose) Polymerases (PARPs), and Tubulin. For each potential target class, we present the scientific rationale, outline the implicated signaling pathways, and provide detailed, field-proven experimental protocols for validation. The narrative emphasizes the causality behind experimental choices, integrating computational, biochemical, and cell-based methodologies to construct a self-validating system for target deconvolution. This document serves as a roadmap for systematically elucidating the mechanism of action of this compound, thereby paving the way for its potential development as a therapeutic agent.

Section 1: Introduction to this compound and the Benzamide Scaffold

Chemical Structure and Properties

This compound is an aromatic amide with the molecular formula C₁₄H₁₄N₂O. Its structure consists of a benzoyl group linked via an amide bond to a 4-amino-2-methylaniline moiety. The key structural features include the rigid benzamide core, a hydrogen bond donor/acceptor amide linkage, and two substituted phenyl rings that can participate in various non-covalent interactions such as π-π stacking and hydrophobic interactions. The primary amine and methyl substituents on one of the rings provide specific steric and electronic properties that will dictate its binding affinity and selectivity for biological macromolecules.